Cas no 2641560-68-9 (tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate)

Tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate is a chiral pyrrolidine derivative widely used as a key intermediate in pharmaceutical synthesis and medicinal chemistry. Its rigid cis-configuration and methoxy-substituted pyrrolidine ring enhance stereochemical control in asymmetric synthesis, making it valuable for constructing bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures stability under various reaction conditions while allowing selective deprotection when needed. This compound is particularly useful in peptidomimetics and small-molecule drug development due to its structural versatility and compatibility with diverse coupling reactions. High purity grades are available to meet stringent research and industrial requirements.
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate structure
2641560-68-9 structure
商品名:tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate
CAS番号:2641560-68-9
MF:C11H22N2O3
メガワット:230.303983211517
CID:5109797

tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate 化学的及び物理的性質

名前と識別子

    • Carbamic acid, N-[[(2R,4R)-4-methoxy-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester, rel-
    • tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate
    • インチ: 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
    • InChIKey: UZCQJAUQLJDJRV-RKDXNWHRSA-N
    • ほほえんだ: C(OC(C)(C)C)(=O)NC[C@H]1C[C@@H](OC)CN1

tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7096-100MG
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate
2641560-68-9 95%
100MG
¥ 1,584.00 2023-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7096-1G
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate
2641560-68-9 95%
1g
¥ 6,336.00 2023-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7096-500MG
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate
2641560-68-9 95%
500MG
¥ 4,224.00 2023-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7096-500mg
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate
2641560-68-9 95%
500mg
¥4224.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7096-250mg
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate
2641560-68-9 95%
250mg
¥2534.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7096-250MG
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate
2641560-68-9 95%
250MG
¥ 2,534.00 2023-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7096-5G
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate
2641560-68-9 95%
5g
¥ 19,008.00 2023-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7096-1g
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate
2641560-68-9 95%
1g
¥6336.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7096-100.0mg
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate
2641560-68-9 95%
100.0mg
¥1584.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ7096-100mg
tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate
2641560-68-9 95%
100mg
¥1584.0 2024-04-21

tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate 関連文献

tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamateに関する追加情報

Recent Advances in the Study of tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate (CAS: 2641560-68-9)

The compound tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate (CAS: 2641560-68-9) has recently gained significant attention in chemical biology and pharmaceutical research due to its potential as a key intermediate in the synthesis of bioactive molecules. This carbamate-protected pyrrolidine derivative serves as a versatile building block in medicinal chemistry, particularly in the development of protease inhibitors and modulators of central nervous system targets.

Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated the compound's utility in the synthesis of novel kappa opioid receptor antagonists. Researchers at the University of California, San Francisco successfully incorporated this scaffold into a series of potent and selective antagonists, showing improved metabolic stability compared to previous generations of compounds. The cis-4-methoxypyrrolidine moiety was found to be critical for maintaining the desired receptor binding affinity while reducing off-target effects.

A 2024 study in Bioorganic & Medicinal Chemistry Letters explored the compound's application in HIV protease inhibitor development. The research team from Merck & Co. reported that derivatives containing this structural motif exhibited enhanced bioavailability and reduced cytotoxicity compared to earlier analogs. The tert-butyl carbamate protection group proved particularly valuable for maintaining compound stability during synthetic transformations while allowing for clean deprotection under mild acidic conditions.

Significant progress has also been made in the synthetic methodology for this compound. A recent publication in Organic Process Research & Development (2024) described an improved asymmetric synthesis route that achieves >99% enantiomeric purity at scale. The new process utilizes a biocatalytic resolution step, addressing previous challenges with racemization during the carbamate formation. This advancement has important implications for the industrial-scale production of pharmaceutical candidates containing this structural motif.

Emerging research presented at the 2024 American Chemical Society National Meeting suggests potential applications of this compound in targeted protein degradation. Several groups reported using it as a starting material for the synthesis of cereblon-binding moieties in PROTAC (Proteolysis Targeting Chimera) molecules. The methoxy group appears to provide optimal spacing and orientation for effective ternary complex formation between the target protein, E3 ligase, and degrader molecule.

From a safety and toxicology perspective, recent preclinical studies have shown favorable profiles for compounds containing this structural element. A 2023 report in Chemical Research in Toxicology demonstrated that metabolic studies in liver microsomes revealed clean oxidation pathways without the formation of reactive metabolites that could potentially cause toxicity issues in clinical development.

Looking forward, the unique structural features of tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate continue to make it a valuable scaffold for drug discovery. Its combination of synthetic accessibility, structural rigidity, and favorable physicochemical properties positions it as an important tool for medicinal chemists working across multiple therapeutic areas. Future research directions likely include further exploration of its applications in peptide mimetics and as a component of covalent inhibitors.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2641560-68-9)tert-butyl N-[[cis-4-methoxypyrrolidin-2-yl]methyl]carbamate
A1084476
清らかである:99%/99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g
価格 ($):199.0/318.0/529.0/794.0/2382.0